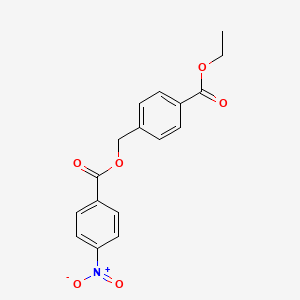![molecular formula C16H18N2O3S B5696085 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide, also known as MSMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is a small molecule that belongs to the family of benzamides and has been found to exhibit various biochemical and physiological effects in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and receptors involved in the inflammation process, such as COX-2 and PDE-4. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses by interfering with their life cycle.
Biochemical and Physiological Effects:
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes and receptors involved in the inflammation process, such as COX-2 and PDE-4. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses by interfering with their life cycle. However, the exact biochemical and physiological effects of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potential applications in various biomedical studies. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for further research. Additionally, the synthesis method of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is relatively simple and yields high purity and yield. However, one of the limitations of using 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide.
Direcciones Futuras
There are several future directions for 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide research. One of the future directions is to investigate the potential applications of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in the treatment of various diseases such as cancer and viral infections. Additionally, further studies are needed to determine the exact mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide and its biochemical and physiological effects. Furthermore, the safety and toxicity of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide need to be thoroughly investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide involves the reaction of 4-methylphenyl isocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-aminobenzamide in the presence of a catalyst such as palladium on carbon to yield 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide. This synthesis method has been reported to yield 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide with high purity and yield.
Aplicaciones Científicas De Investigación
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit potential applications in various biomedical studies. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammation process. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Propiedades
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)22(3,20)21/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWPUABUOISGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)

![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)
